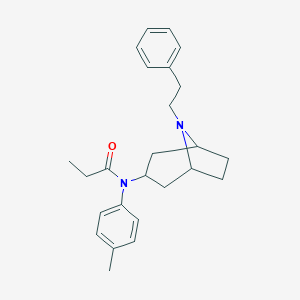
1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride
Übersicht
Beschreibung
Piperazine derivatives, including "1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride," are significant due to their wide range of applications in pharmaceuticals, including as intermediates in the synthesis of various compounds. The focus on such compounds underscores the importance of understanding their synthesis, structure, and properties.
Synthesis Analysis
Synthesis of piperazine derivatives generally involves multi-step reactions, including alkylation, acidulation, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through alkylation and subsequent steps yields a significant product for further applications (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for polymorphism, as seen in the study of organic crystal engineering with 1,4-piperazine-2,5-diones. Different crystalline forms can exhibit various hydrogen-bonding networks, crucial for understanding the compound's behavior in different states (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including cyclization and halocyclization, to produce novel derivatives with potential pharmacological activities. Such reactions highlight the versatility and reactivity of the piperazine core (Zborovskii et al., 2011).
Physical Properties Analysis
The physical properties, including polymorphism and crystalline forms of piperazine derivatives, are studied through techniques like single-crystal X-ray diffraction. These studies reveal the compound's solid-state structures, providing insights into its physical behavior and stability (Dung et al., 1987).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity and binding interactions, can be explored through various spectroscopic and analytical techniques. Studies on derivatives like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine provide valuable information on the compound's chemical behavior and potential biological activities (Rajkumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Optimization
Research efforts have focused on the synthesis and optimization of processes involving piperazine derivatives, aiming at improving yield, reproducibility, and environmental sustainability. For example, the scale-up synthesis of the dopamine uptake inhibitor GBR-12909 was described, highlighting the development of a robust process for the preparation of this compound, which involves a piperazine dihydrochloride salt as a key intermediate (Ironside et al., 2002). This research underscores the importance of piperazine derivatives in the synthesis of biologically active molecules and the efforts to make such processes more efficient and environmentally friendly.
Biological Activity Studies
Piperazine compounds have been synthesized and evaluated for various biological activities, such as antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus and their subsequent evaluation for biological potentials yielded promising results, showcasing the versatility of piperazine derivatives in medicinal chemistry (Mermer et al., 2018).
Chemical Scaffolds for Drug Discovery
Piperazine derivatives serve as chemical scaffolds for the construction of biologically active compounds and combinatorial libraries. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines starting from commercially available piperazine-2-carboxylic acid dihydrochloride has been reported, demonstrating their utility in drug discovery and development (Gao & Renslo, 2007).
Antimicrobial Studies
Piperazine derivatives have also been synthesized and assessed for their antimicrobial properties. For instance, amide derivatives of quinolone bearing piperazine groups have been prepared and tested against various strains of bacteria and fungi, showing significant antibacterial activity (Patel et al., 2007). These studies highlight the potential of piperazine derivatives in developing new antimicrobial agents.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2.2ClH/c1-2-4-11-6-8-12(5-3-10)9-7-11;;/h2H,1,3-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDVNMXZGUSEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590433 | |
| Record name | 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride | |
CAS RN |
112952-20-2 | |
| Record name | 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112952-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)






